An In-depth Technical Guide to N-Benzylidene-p-toluidine: Structure, Properties, and Applications
An In-depth Technical Guide to N-Benzylidene-p-toluidine: Structure, Properties, and Applications
This guide offers a comprehensive technical overview of N-Benzylidene-p-toluidine, a significant Schiff base intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science.
Introduction: The Versatility of the Imine Moiety
N-Benzylidene-p-toluidine, also known by its IUPAC name N-(4-methylphenyl)-1-phenylmethanimine, is an aromatic imine, or Schiff base, with the chemical formula C₁₄H₁₃N.[1] This class of compounds, characterized by a carbon-nitrogen double bond, serves as a cornerstone in synthetic organic chemistry due to the reactivity of the imine group. N-Benzylidene-p-toluidine, in particular, is a valuable precursor for the synthesis of a diverse array of organic molecules, including heterocyclic compounds, and as a ligand in coordination chemistry.[2] Its potential pharmacological activities, including antimicrobial and anticancer properties, have also garnered significant interest within the drug development community.
Molecular Structure and Physicochemical Properties
The molecular structure of N-Benzylidene-p-toluidine features a benzylidene group linked to a p-toluidine moiety via an azomethine (-CH=N-) bridge. This arrangement of aromatic rings and the imine functionality dictates its chemical behavior and physical characteristics.
Caption: Chemical structure of N-Benzylidene-p-toluidine.
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N | [1] |
| Molecular Weight | 195.26 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | Estimated 50-90 °C (based on analogues) | [5] |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like ethanol and toluene | [2] |
| CAS Number | 2272-45-9 | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of N-Benzylidene-p-toluidine is a classic example of a condensation reaction, a fundamental transformation in organic chemistry. The causality behind the chosen experimental conditions lies in driving the equilibrium towards the formation of the imine by removing the water byproduct.
Synthesis Protocol: Acid-Catalyzed Condensation
This protocol outlines a standard laboratory procedure for the synthesis of N-Benzylidene-p-toluidine.
Materials:
-
Benzaldehyde
-
p-Toluidine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve one equivalent of p-toluidine in a minimal amount of absolute ethanol with stirring.
-
To this solution, add one equivalent of benzaldehyde.
-
Add a few drops of glacial acetic acid to the mixture. The acid acts as a catalyst by protonating the carbonyl oxygen of the benzaldehyde, making it more susceptible to nucleophilic attack by the amine.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
Caption: Experimental workflow for the synthesis of N-Benzylidene-p-toluidine.
Purification: Recrystallization
The crude N-Benzylidene-p-toluidine can be purified by recrystallization to obtain a product of high purity. Ethanol is a commonly used solvent for this purpose.[2] The principle behind recrystallization is the difference in solubility of the compound and impurities in a given solvent at different temperatures.
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Spectroscopic Characterization
The structure of the synthesized N-Benzylidene-p-toluidine must be confirmed using various spectroscopic techniques. The data presented below are based on literature values for closely related structures and serve as a guide for characterization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.2 - 7.9 | m | Protons on the benzylidene and p-tolyl rings |
| Imine Proton (-CH=N-) | ~8.3 | s | The proton attached to the imine carbon |
| Methyl Protons (-CH₃) | ~2.4 | s | The three protons of the methyl group on the p-tolyl ring |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Imine Carbon (-CH=N-) | ~160 | The carbon of the azomethine group |
| Aromatic Carbons | 120 - 150 | Carbons of the benzylidene and p-tolyl rings |
| Methyl Carbon (-CH₃) | ~21 | The carbon of the methyl group |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1635 | C=N (imine) stretch |
| 3000 - 3100 | Aromatic C-H stretch |
| 1500 - 1600 | C=C aromatic ring stretch |
| 2850 - 2950 | Aliphatic C-H stretch (from -CH₃) |
The presence of a strong absorption band around 1635 cm⁻¹ is a key indicator of the formation of the imine bond.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 195 | Molecular ion [M]⁺ |
| 194 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
The observation of the molecular ion peak at m/z 195 confirms the molecular weight of N-Benzylidene-p-toluidine.[1] The fragment at m/z 91 is a characteristic peak for compounds containing a benzyl group.
Chemical Reactivity and Potential Applications
The reactivity of N-Benzylidene-p-toluidine is primarily centered around the electrophilic carbon and the nucleophilic nitrogen of the imine bond.
Hydrolysis
Imines can undergo acid-catalyzed hydrolysis to revert to the corresponding aldehyde and amine. This reaction is essentially the reverse of the synthesis. The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon.
Reduction
The imine bond can be readily reduced to form the corresponding secondary amine, N-benzyl-p-toluidine. A common method for this transformation is catalytic hydrogenation using catalysts such as Raney nickel.[6] This reaction is a valuable synthetic route to N-benzylated amines.
Caption: Key reactions of N-Benzylidene-p-toluidine.
Cycloaddition Reactions
Imines can participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, where they act as the dienophile.[7][8][9] This provides a powerful method for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.
Potential Applications in Drug Development and Materials Science
Schiff bases derived from benzaldehyde and its analogues have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. While specific data for N-Benzylidene-p-toluidine is limited, related compounds have shown moderate activity against various bacterial and fungal strains. Furthermore, some benzylidene derivatives have exhibited cytotoxicity against cancer cell lines.[10] The ability of the imine nitrogen to coordinate with metal ions also makes N-Benzylidene-p-toluidine a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.
Safety and Handling
N-Benzylidene-p-toluidine is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] The starting material, p-toluidine, is toxic and a suspected carcinogen.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its precursors. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
N-Benzylidene-p-toluidine is a versatile and synthetically important Schiff base. Its straightforward synthesis, coupled with the reactivity of the imine functionality, makes it a valuable building block for a wide range of organic compounds. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, highlighting its potential for further investigation in the fields of medicinal chemistry and materials science. As with any research chemical, further experimental validation of its properties and biological activities is warranted to fully explore its potential.
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